3-Acetyl-1-ethenylpyrrole 3-Acetyl-1-ethenylpyrrole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18511675
InChI: InChI=1S/C8H9NO/c1-3-9-5-4-8(6-9)7(2)10/h3-6H,1H2,2H3
SMILES:
Molecular Formula: C8H9NO
Molecular Weight: 135.16 g/mol

3-Acetyl-1-ethenylpyrrole

CAS No.:

Cat. No.: VC18511675

Molecular Formula: C8H9NO

Molecular Weight: 135.16 g/mol

* For research use only. Not for human or veterinary use.

3-Acetyl-1-ethenylpyrrole -

Specification

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
IUPAC Name 1-(1-ethenylpyrrol-3-yl)ethanone
Standard InChI InChI=1S/C8H9NO/c1-3-9-5-4-8(6-9)7(2)10/h3-6H,1H2,2H3
Standard InChI Key NJLIQQMUHAKJAE-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CN(C=C1)C=C

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound consists of a five-membered pyrrole ring with the following substituents:

  • Acetyl group (-COCH₃) at position 3.

  • Ethenyl group (-CH=CH₂) at position 1 (N-substitution).

The conjugation of the ethenyl group with the pyrrole ring’s π-system enhances electron delocalization, influencing reactivity and stability .

Spectroscopic Data

While experimental spectra for 3-acetyl-1-ethenylpyrrole are unavailable, comparisons with analogs suggest:

  • ¹H NMR:

    • Pyrrole protons: δ 6.4–7.6 ppm (aromatic protons).

    • Acetyl methyl: δ ~2.21 ppm.

    • Ethenyl protons: δ 4.8–6.2 ppm (coupling J = 10–16 Hz) .

  • IR:

    • C=O stretch: ~1680 cm⁻¹.

    • C=C stretch (ethenyl): ~1600 cm⁻¹ .

Synthesis and Reaction Pathways

Route 1: Tosyl Group Elimination

Adapted from the synthesis of 3-vinylpyrroles :

  • Starting Material: 3-Acetyl-1-tosylpyrrole.

  • Reagents: Propylene oxide (HCl scavenger), alkyl halides.

  • Conditions: 110°C in acetonitrile.

  • Mechanism: Tosyl group elimination forms the ethenyl moiety.

  • Yield: ~20–27% (based on analogous reactions) .

Route 2: N-Vinylation via Alkylation

  • Substrate: 3-Acetylpyrrole.

  • Reagents: Vinyl bromide, Lewis acid catalysts (e.g., FeCl₃).

  • Conditions: 60–80°C, inert atmosphere .

Side Reactions and Byproducts

  • Over-alkylation: Competing N-alkylation at position 1.

  • Oxidation: Acetyl group conversion to carboxylic acid under harsh conditions .

Thermodynamic and Kinetic Properties

Enthalpies of Formation

Data for 3-acetyl-1-methylpyrrole (analog) provide insights :

PropertyValue (kJ/mol)Method
ΔfH°(gas)−45.2 ± 1.5G3(MP2)//B3LYP calculations
ΔfH°(condensed)−128.3 ± 0.8Combustion calorimetry

The ethenyl group likely reduces thermodynamic stability compared to methyl due to steric strain .

Reactivity Trends

  • Electrophilic Substitution: Favored at position 4 (acetyl deactivates position 3).

  • Diels-Alder Reactivity: Ethenyl group acts as a diene in cycloadditions .

Applications in Materials and Medicinal Chemistry

Polymer Science

N-Vinylpyrroles are precursors for conductive polymers. The acetyl group enables post-polymerization functionalization .

Polymer PropertyValue/Observation
Conductivity10⁻²–10⁻³ S/cm (doped)
Thermal StabilityDecomposition >250°C
HazardPrecautionary Measures
Skin/IrritationWear nitrile gloves, lab coat
Inhalation RiskUse fume hood
Polymerization RiskStore with inhibitors (BHT)

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.

  • DFT Studies: Mapping reaction pathways for ethenyl group functionalization.

  • Biological Screening: Evaluating anticancer and antiviral activities.

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